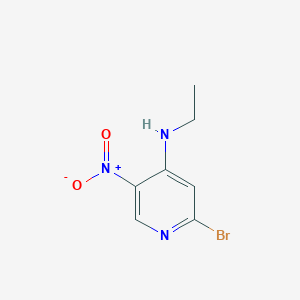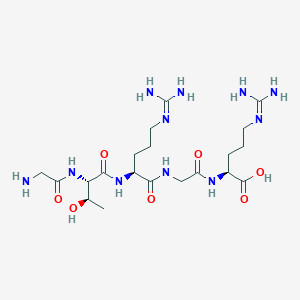![molecular formula C12H14BrNS B12602027 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide CAS No. 647843-15-0](/img/structure/B12602027.png)
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium core with a 4-cyanophenylmethyl substituent and a bromide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-cyanobenzyl chloride with thiolane in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolan-1-ium derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-[(4-Cyanophenyl)methyl]pyridinium bromide
- 1-[(4-Cyanophenyl)methyl]imidazolium bromide
- 1-[(4-Cyanophenyl)methyl]pyrrolidinium bromide
Comparison: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is unique due to its thiolan-1-ium core, which imparts distinct chemical and physical properties compared to its analogs. The presence of the sulfur atom in the thiolan ring enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various applications.
Propiedades
Número CAS |
647843-15-0 |
|---|---|
Fórmula molecular |
C12H14BrNS |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
4-(thiolan-1-ium-1-ylmethyl)benzonitrile;bromide |
InChI |
InChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1 |
Clave InChI |
ROKFRMDNADMKHE-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
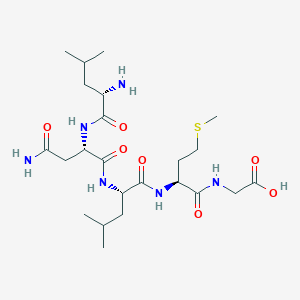
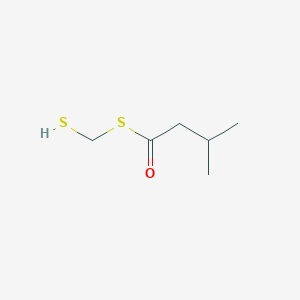

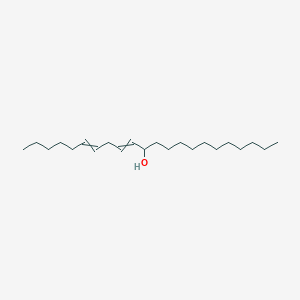

![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
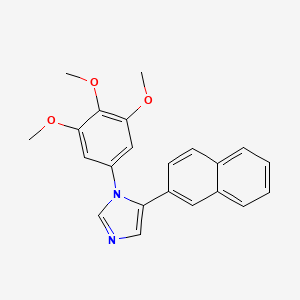
![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
